![molecular formula C17H11ClF3N3O2S2 B2764254 [3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate CAS No. 400074-49-9](/img/structure/B2764254.png)
[3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate
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Overview
Description
[3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate is a useful research compound. Its molecular formula is C17H11ClF3N3O2S2 and its molecular weight is 445.86. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity : A study by Hussein (2018) synthesized novel hybrids of sulfonamide carbamates, showing potential in antimicrobial activities. These compounds, including derivatives of carbamates, were evaluated for their anti-microbial properties, demonstrating effectiveness against certain bacteria (Hussein, 2018).
Treatment of H. pylori Infections : Research by Carcanague et al. (2002) on derivatives of a similar structure showed potent activities against Helicobacter pylori, a gastric pathogen. These derivatives, including carbamates, exhibited low minimal inhibition concentration values against various H. pylori strains (Carcanague et al., 2002).
Agricultural Applications : Campos et al. (2015) investigated the use of carbendazim (a methyl-2-benzimidazole carbamate) in agriculture for fungal disease control. Solid lipid nanoparticles and polymeric nanocapsules containing carbamates were studied for their sustained release, demonstrating reduced toxicity and improved efficiency (Campos et al., 2015).
Detection of Explosives : Nie et al. (2011) developed a novel fluorescent poly(2,7-carbazole) for detecting explosive compounds. This highlights the potential application of carbazole derivatives, including carbamates, in security and defense sectors (Nie et al., 2011).
Organic Light-Emitting Diodes (OLEDs) : Cooper et al. (2022) explored carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles, including carbamate derivatives, for use in OLEDs. These compounds showed potential for improved efficiency and reduced rolloff at high current densities (Cooper et al., 2022).
Antipathogenic Activity : Limban et al. (2011) synthesized acylthioureas with carbamate and evaluated their antipathogenic activity. This study indicates the potential of carbamate derivatives in developing novel antimicrobial agents (Limban et al., 2011).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Its structural features suggest that it might interfere with the function of enzymes or receptors, thereby affecting the associated biochemical pathways .
Pharmacokinetics
Its molecular weight and structure suggest that it may be well-absorbed and distributed throughout the body .
Result of Action
Its potential interactions with biological targets suggest that it may have a variety of effects at the molecular and cellular levels .
properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O2S2/c18-12-4-6-13(7-5-12)27-15-14(23-24-28-15)22-16(25)26-9-10-2-1-3-11(8-10)17(19,20)21/h1-8H,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLERAEQDCKGZIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC(=O)NC2=C(SN=N2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate |
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